molecular formula C13H8BrFO B1329429 4-Bromo-4'-fluorobenzophenone CAS No. 2069-41-2

4-Bromo-4'-fluorobenzophenone

Cat. No.: B1329429
CAS No.: 2069-41-2
M. Wt: 279.1 g/mol
InChI Key: SSXSFTBOKUQUAX-UHFFFAOYSA-N
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Description

4-Bromo-4’-fluorobenzophenone: is an organic compound with the molecular formula C13H8BrFO It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and fluorine atoms at the para positions

Scientific Research Applications

4-Bromo-4’-fluorobenzophenone has several applications in scientific research:

Safety and Hazards

When handling 4-Bromo-4’-fluorobenzophenone, it is advised to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling .

Mechanism of Action

Target of Action

4-Bromo-4’-fluorobenzophenone is a detectable compound that has been used in the polymerisation of propane and the preparation of ethers . It is an ethynyl compound that has been used as a chemical intermediate . The primary targets of 4-Bromo-4’-fluorobenzophenone are the molecules involved in these processes.

Mode of Action

The mode of action of 4-Bromo-4’-fluorobenzophenone involves its interaction with its targets through chemical reactions. For instance, in the polymerisation of propane, 4-Bromo-4’-fluorobenzophenone may act as a catalyst or a reactant . In the preparation of ethers, it may serve as a starting material .

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-4’-fluorobenzophenone are those involved in the synthesis of polymers and ethers . The compound’s interaction with its targets can lead to changes in these pathways, potentially influencing the

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-4’-fluorobenzophenone can be synthesized via a Friedel-Crafts acylation reaction. The process involves the reaction of 4-bromobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromo-4’-fluorobenzophenone follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4’-fluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carbonyl group in 4-Bromo-4’-fluorobenzophenone can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

Comparison with Similar Compounds

  • 4-Bromo-4’-chlorobenzophenone
  • 4-Bromo-4’-methylbenzophenone
  • 4-Fluoro-4’-methoxybenzophenone

Comparison: 4-Bromo-4’-fluorobenzophenone is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. Compared to 4-Bromo-4’-chlorobenzophenone, the fluorine atom in 4-Bromo-4’-fluorobenzophenone provides different reactivity and interaction profiles. Similarly, the presence of bromine and fluorine differentiates it from 4-Bromo-4’-methylbenzophenone and 4-Fluoro-4’-methoxybenzophenone, making it a versatile compound for various applications .

Properties

IUPAC Name

(4-bromophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXSFTBOKUQUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174750
Record name 4-Bromo-4'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2069-41-2
Record name (4-Bromophenyl)(4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2069-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-4'-fluorobenzophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-4'-fluorobenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-4'-fluorobenzophenone
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Synthesis routes and methods I

Procedure details

In a 250 mL flask equipped with a nitrogen inlet, overhead stirring assembly, and reflux condenser were placed fluorobenzene (117 g, 1.2 mol) and 4-bromobenzoyl chloride (39.8 g, 0.181 mol). The mixture was cooled to 0° C. and aluminum chloride (27 g, 0.20 mol) was added. The mixture was stirred for 15 minutes at 23° C., followed by heating to reflux for 4 h. The reaction was then cooled to 23° C. and stirred for 16 h. The resulting slurry was poured into 2 L of acidic (HCl) water. The organics were extracted with methylene chloride, and dried over magnesium sulfate. The slurry was filtered and the methylene chloride was removed under reduced pressure to yield an off white powder. Recrystallization from ethanol afforded 43.3 g (86%) of 4-bromo-4'-fluorobenzophenone as white crystals: m.p. 106°-107° C., (Lit. 107°-108° C.).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
39.8 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-bromo-4'-fluorobenzophenone was synthesized by the Friedel-Crafts acylation of fluorobenzene with 4-bromobenzoyl chloride. More specifically, fluorobenzene (117 grams, 1.2 mol) and 4-bromobenzoyl chloride (39.8 grams, 0.18 mol) was charged to a 250 milliliter flask equipped with a mechanical stirrer, N2 inlet, and reflux condenser. The mixture was then cooled to 0° C. and anhydrous AlCl3 (27 grams, 0.20 mol) was added. The mixture was stirred for 15 minutes at 23° C. for 16 hours. The resulting slurry was poured into 2 liters of water acidified with HCl. The organics were extracted with methylene chloride and subsequently dried over MgSO4. The slurry was filtered and the methylene chloride was removed under reduced pressure. Recrystallization from ethanol gave 43.4 grams (86 percent yield) of the desired crystalline product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
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117 g
Type
reactant
Reaction Step Two
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39.8 g
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27 g
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2 L
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Synthesis routes and methods III

Procedure details

Synthesis of 4-fluoro-4'-phenylethynylbenzophenone In a 250 mL flask equipped with a nitrogen inlet, overhead stirring assembly, and reflux condenser was placed fluorobenzene (117 g, 1.2 mol), and 4-bromobenzyl chloride (39.8 g, 0.181 mol). The mixture was cooled to 0° C. an anhydrous aluminum chloride (27 g, 0.20 mol) was added. The mixture was stirred at 23° C. for 16 hours. The resulting slurry was poured into 2 L of acidic (HCl) water. The organics were extracted with methylene chloride, and dried over magnesium sulfate. The slurry was filtered and the methylene chloride was removed under reduced pressure. Recrystallization from ethanol afforded 43.3 g (86%) of 4-bromo-4'-fluorobenzophenone as white crystals: mp 106°-107° C. (Lit 107°-108° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
117 g
Type
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Reaction Step Two
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39.8 g
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27 g
Type
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Reaction Step Four
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Quantity
2 L
Type
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Reaction Step Five

Synthesis routes and methods IV

Procedure details

4-bromobenzoic acid (17-a, 10 g, 0.05 mol) was dissolved in SOCl2 (100 ml) and the resulting mixture was stirred at rt for 3 hours, then concentrated under vacuum. The residue was dissolved in 1-fluorobenzene (24 g, 0.25 mol) and AlCl3 (8.24 g, 0.06 mol) was added portion-wise with stirring under N2. The resulting reaction mixture was refluxed overnight. The reaction mixture was cooled to temperature and poured into 20% HCl (1500 ml), stirred for 1 h, and the layers were separated. The aqueous layer was further extracted with DCM (2×50 ml). The combined organic layer was washed with water, brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was washed with hexane to afford the product, 17-b, (12.2 g, 85%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
Reaction Step One
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24 g
Type
reactant
Reaction Step Two
Name
Quantity
8.24 g
Type
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Reaction Step Three
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Quantity
1500 mL
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Reaction Step Four
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Yield
85%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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